![molecular formula C6H11ClN2O B13506961 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diazabicyclo[321]octan-7-onehydrochloride is a bicyclic compound that features a unique structure with nitrogen atoms incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .
Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials such as 5-oxopyrrolidine-3-carboxylic acid methyl ester. This method provides an efficient route to the substitution at the N-3, N-6, and C-4 centers .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride undergoes various chemical reactions, including cycloaddition and reductive cyclization .
Common Reagents and Conditions: Common reagents used in these reactions include methyl and tert-butyl acrylate, methyl crotonate, and nitroenamines . The reaction conditions typically involve room temperature cycloaddition and reductive cyclization.
Major Products Formed: The major products formed from these reactions include 3,8-diazabicyclo[3.2.1]octane and its derivatives .
Aplicaciones Científicas De Investigación
3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride has significant potential in scientific research applications. It is used as a key synthetic intermediate in the total synthesis of various target molecules . Its unique structure makes it a valuable scaffold in drug discovery, particularly in the development of bioactive molecules .
Mecanismo De Acción
The mechanism of action of 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride involves its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine . This structural similarity allows it to interact with molecular targets and pathways involved in various biological processes, including agonist activity in κ-opioid receptors and cytotoxic activity on different tumor cell lines .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and its derivatives . These compounds share a similar bicyclic structure with nitrogen atoms incorporated into the ring system.
Uniqueness: 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride is unique due to its specific substitution pattern at the N-3, N-6, and C-4 centers, which provides additional rigidity to the molecular structure . This rigidity is an important feature in medicinal chemistry, making it a valuable scaffold for the development of bioactive molecules .
Propiedades
Fórmula molecular |
C6H11ClN2O |
|---|---|
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
3,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-4-1-5(8-6)3-7-2-4;/h4-5,7H,1-3H2,(H,8,9);1H |
Clave InChI |
QUSWEMLOTGHLDR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC1NC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


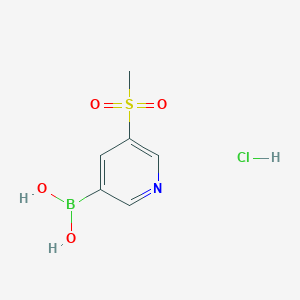
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
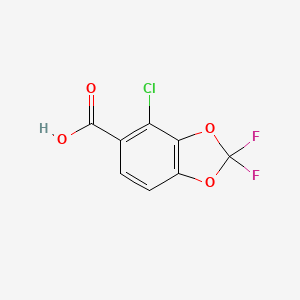
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
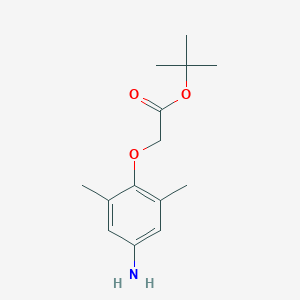
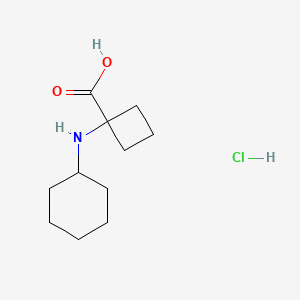
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
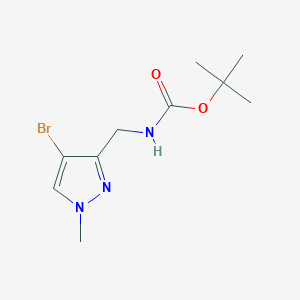
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
